1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone
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Overview
Description
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone is an organic compound characterized by the presence of difluoromethoxy and trifluoro groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) as a solvent. The reaction is carried out under nitrogen atmosphere at 120°C for 2 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, forming thiocarbamates when reacted with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Addition Reactions: The trifluoro group can undergo addition reactions with various reagents, forming new compounds with altered properties.
Common reagents used in these reactions include sodium 2-chloro-2,2-difluoroacetate, cesium carbonate, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of small-molecule inhibitors targeting specific proteins, such as matrix metalloproteinases (MMPs), which play a role in cancer metastasis.
Materials Science: The compound’s unique chemical properties make it suitable for the synthesis of advanced materials with specific functionalities.
Agricultural Chemistry: It is used in the synthesis of novel insecticides and herbicides, contributing to crop protection.
Mechanism of Action
The mechanism of action of 1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it binds to the hemopexin domain of matrix metalloproteinase-9 (MMP-9), inhibiting its activity and preventing cancer cell migration and proliferation . This interaction disrupts the downstream signaling pathways required for tumor growth and metastasis.
Comparison with Similar Compounds
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone can be compared with other similar compounds, such as:
1-(4-Difluoromethoxy-phenyl)ethanamine: This compound has a similar difluoromethoxy group but differs in its overall structure and applications.
N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide: This compound also targets MMP-9 but has a different chemical structure and mechanism of action.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYVACIJINGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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